
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is a deuterated compound used primarily in biochemical and proteomics research. The compound has a molecular formula of C8H4D5NO2•HCl and a molecular weight of 192.65 . The deuterium labeling makes it particularly useful in various analytical techniques, including mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride typically involves the deuteration of 4-Ethyl-pyridine-2-carboxylic acid. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, making it a valuable tool in mechanistic studies. The exact molecular targets and pathways depend on the specific application and experimental conditions.
Comparaison Avec Des Composés Similaires
4-Ethyl-pyridine-2-carboxylic Acid: The non-deuterated form of the compound.
4-Methyl-pyridine-2-carboxylic Acid: A structurally similar compound with a methyl group instead of an ethyl group.
2-Pyridinecarboxylic Acid: A simpler analog without the ethyl group.
Uniqueness: 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium atoms can lead to differences in reaction rates and pathways compared to non-deuterated analogs, making it a valuable tool in various research fields.
Propriétés
Numéro CAS |
1329836-38-5 |
|---|---|
Formule moléculaire |
C8H10ClNO2 |
Poids moléculaire |
192.654 |
Nom IUPAC |
3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H/i2D2,3D,4D,5D; |
Clé InChI |
UUVIZQWGMATQNB-STCCUYJISA-N |
SMILES |
CCC1=CC(=NC=C1)C(=O)O.Cl |
Synonymes |
4-Ethyl-2-pyridinecarboxylic Acid-d5 Hydrochloride; 4-Ethylpyridine-2-carboxylic Acid-d5 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


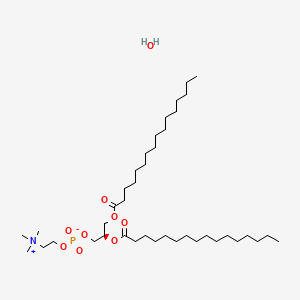
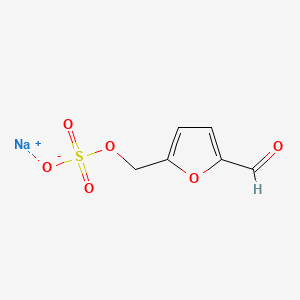
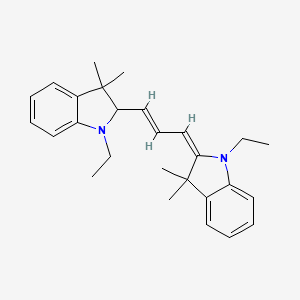
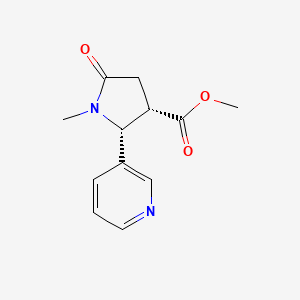
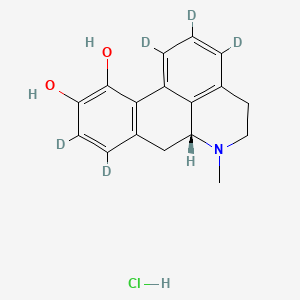
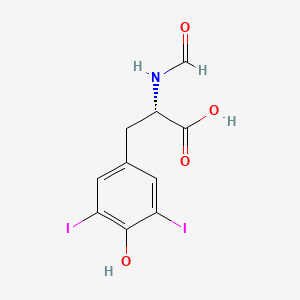
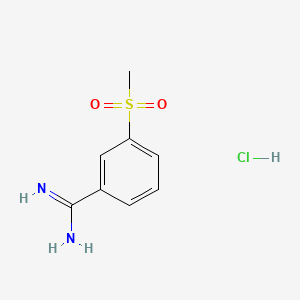
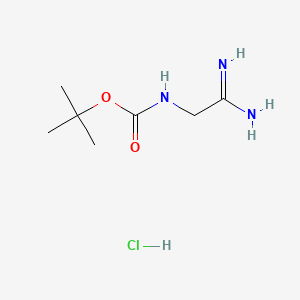
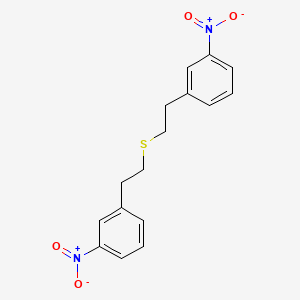
![[S(R)]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide](/img/structure/B589453.png)
